molecular formula C8H4N4S3 B11105446 4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile

4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile

Cat. No.: B11105446
M. Wt: 252.3 g/mol
InChI Key: WFVMTOBQQDWVFK-UHFFFAOYSA-N
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Description

4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE is a complex heterocyclic compound that features a thieno[3,2-d]isothiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as amino, cyano, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE typically involves the following steps:

    Formation of the Thieno[3,2-d]isothiazole Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives, under specific conditions.

    Introduction of Functional Groups: The amino, cyano, and sulfanyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C8H4N4S3

Molecular Weight

252.3 g/mol

IUPAC Name

4-amino-3-(cyanomethylsulfanyl)thieno[3,2-d][1,2]thiazole-5-carbonitrile

InChI

InChI=1S/C8H4N4S3/c9-1-2-13-7-5-6(11)4(3-10)14-8(5)15-12-7/h2,11H2

InChI Key

WFVMTOBQQDWVFK-UHFFFAOYSA-N

Canonical SMILES

C(C#N)SC1=NSC2=C1C(=C(S2)C#N)N

Origin of Product

United States

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